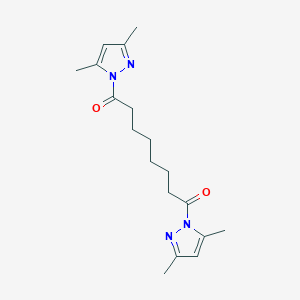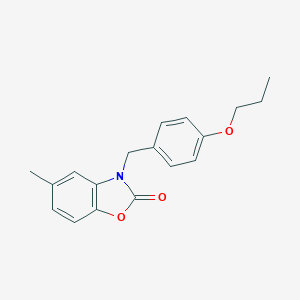
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is a chemical compound with a molecular formula of C20H21NO3. It is a derivative of benzoxazole and is known to have various biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are subsequently transformed into the final product.
Starting Materials
2-amino-5-methylphenol, 4-propoxybenzaldehyde, acetic anhydride, sodium acetate, sulfuric acid, sodium hydroxide, ethanol, chloroform
Reaction
Step 1: The reaction of 2-amino-5-methylphenol with acetic anhydride in the presence of sulfuric acid yields 2-acetamido-5-methylphenol., Step 2: The reaction of 2-acetamido-5-methylphenol with 4-propoxybenzaldehyde in ethanol and the presence of sodium acetate yields 5-methyl-3-(4-propoxybenzyl)-2-acetamido-1,3-benzoxazole., Step 3: The hydrolysis of 5-methyl-3-(4-propoxybenzyl)-2-acetamido-1,3-benzoxazole with sodium hydroxide in water yields 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one., Step 4: The product can be purified by recrystallization from chloroform.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been proposed that it acts by inhibiting the activity of various enzymes such as tyrosine kinase and topoisomerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that it can act as a chelator of metal ions such as copper and zinc, which are involved in the pathogenesis of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal and antibacterial activities by inhibiting the growth of various fungi and bacteria. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its wide range of biological activities. It can be used in various assays to study the activity of enzymes and the growth of cancer cells, fungi, and bacteria. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one. One direction is to study its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to develop new derivatives of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one with improved solubility and biological activity. Moreover, it can be used in the development of new fluorescent probes for the detection of metal ions.
Aplicaciones Científicas De Investigación
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has been widely used in scientific research due to its various biological activities. It has been found to have anticancer, antifungal, and antibacterial activities. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's disease. Moreover, it has been used in the development of fluorescent probes for the detection of metal ions.
Propiedades
IUPAC Name |
5-methyl-3-[(4-propoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-10-21-15-7-5-14(6-8-15)12-19-16-11-13(2)4-9-17(16)22-18(19)20/h4-9,11H,3,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGEUCCHBCHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

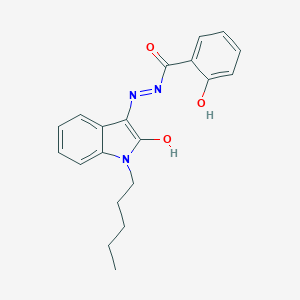
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
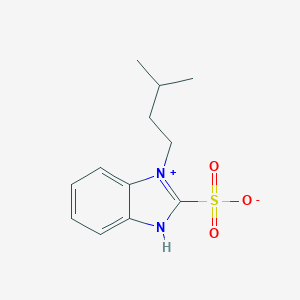
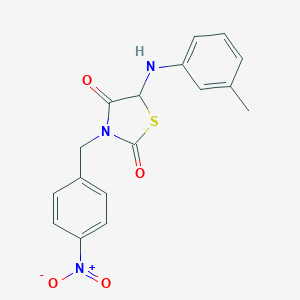
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)
![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)
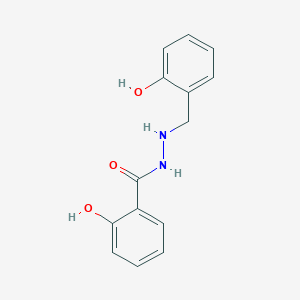
![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
